2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine
Overview
Description
Mechanism of Action
Target of Action
The primary targets of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, metabolism, and differentiation . They work by phosphorylating proteins, which can activate or deactivate these proteins, leading to changes in cell behavior .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the phosphorylation state of proteins, affecting their function and ultimately altering cellular processes .
Biochemical Pathways
The inhibition of kinases by this compound affects several biochemical pathways. These include pathways involved in cell growth and proliferation, as well as pathways involved in the response to external signals . The compound’s action can lead to the downregulation of these pathways, potentially leading to a decrease in cell proliferation and an increase in cell death .
Result of Action
The result of this compound’s action is a decrease in the activity of its target kinases, leading to alterations in cellular processes . This can result in a decrease in cell proliferation and an increase in cell death, which could potentially be beneficial in the treatment of diseases characterized by excessive cell growth, such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2-8°C . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as pH, temperature, and the presence of other compounds
Biochemical Analysis
Biochemical Properties
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as a potent inhibitor of several kinases, including vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR). These interactions are primarily mediated through the binding of this compound to the ATP-binding sites of these kinases, thereby preventing their phosphorylation and subsequent activation . Additionally, this compound has shown interactions with other biomolecules such as nucleoside drugs, enhancing their therapeutic efficacy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by targeting key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway . This inhibition leads to reduced gene expression of oncogenes and induces apoptosis in cancer cells. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby disrupting the energy balance within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of kinase activity by binding to the ATP-binding sites of these enzymes . This binding prevents the transfer of phosphate groups to target proteins, thereby inhibiting downstream signaling pathways. Additionally, this compound has been shown to induce changes in gene expression by modulating transcription factors and epigenetic markers . These changes result in the suppression of oncogenes and the activation of tumor suppressor genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound leads to sustained inhibition of kinase activity and prolonged suppression of cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell . Additionally, this compound has been shown to affect the activity of key metabolic enzymes, thereby modulating cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via organic anion transporters and is distributed to various cellular compartments . Within the cell, this compound accumulates in the cytoplasm and nucleus, where it exerts its biochemical effects . The distribution of the compound is influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct this compound to specific compartments within the cell . These interactions are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine typically involves the reaction of pyrrole derivatives with chlorinating agents. One common method includes treating pyrrole with phosphorus oxychloride and diisopropylethylamine in toluene at elevated temperatures (125°C) for 24 hours . This reaction yields the desired dichlorinated product after workup.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine has several applications in scientific research, including:
Comparison with Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazine: The parent compound without the dichloro substitution.
4-Chloropyrrolo[2,1-f][1,2,4]triazine: A similar compound with a single chlorine substitution.
7-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine: Another derivative with different halogen substitutions.
Uniqueness: 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine is unique due to its specific dichloro substitution pattern, which enhances its reactivity and potential as a versatile intermediate in chemical synthesis. Its ability to form stable complexes with various biological targets makes it particularly valuable in medicinal chemistry .
Properties
IUPAC Name |
2,4-dichloropyrrolo[2,1-f][1,2,4]triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-5-4-2-1-3-11(4)10-6(8)9-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZGZNRUUJXKKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10580282 | |
Record name | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918538-05-3 | |
Record name | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=918538-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dichloropyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10580282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.